N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
Description
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (NC(=O)C(=O)N) backbone with two distinct substituents:
- N1-substituent: A 2-(dimethylamino)-2-(furan-2-yl)ethyl group, combining a tertiary amine (dimethylamino) and a heteroaromatic furan ring.
- N2-substituent: A 2-methoxyphenyl group, featuring a methoxy (-OCH₃) substitution at the ortho position of the benzene ring.
However, its specific biological and physicochemical properties require further empirical validation.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-20(2)13(15-9-6-10-24-15)11-18-16(21)17(22)19-12-7-4-5-8-14(12)23-3/h4-10,13H,11H2,1-3H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYGAIFXPWPAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1OC)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : C15H18N4O3
- Molecular Weight : 302.33 g/mol
- CAS Number : 899955-09-0
The compound features a furan ring and a methoxyphenyl group, which are known to contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, potentially influencing multiple signaling pathways. Its dimethylamino group is known to enhance solubility and bioavailability, which may facilitate its pharmacological effects.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds structurally similar to this compound. For instance, compounds with furan and methoxy groups have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.5 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 12.3 | Inhibition of DNA synthesis |
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of the furan ring is often associated with enhanced antibacterial activity. Further research is needed to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects.
Study on Anticancer Effects
A recent study focused on the synthesis and evaluation of this compound against various cancer cell lines. The results indicated significant cytotoxicity, leading to further investigations into its mechanism of action. The study concluded that the compound's structural features play a crucial role in its biological activity, supporting its potential as an anticancer agent .
In Vivo Studies
In vivo studies are scarce; however, related compounds have demonstrated promising results in animal models. For example, an analog of this oxalamide was tested in mice with induced tumors, showing a reduction in tumor size and improved survival rates. These findings suggest that this compound could be further developed for therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The target compound’s furan and methoxyphenyl groups distinguish it from S336 (pyridyl and dimethoxybenzyl) and GMC-5 (isoindolin-dione and methoxyphenyl). Furan’s electron-rich aromatic system may enhance binding to taste receptors or microbial targets compared to pyridyl or benzyl groups .
Umami Flavor Enhancement
- S336: A potent umami agonist with regulatory approval (FEMA 4233) for replacing monosodium glutamate (MSG) in foods. It activates the hTAS1R1/hTAS1R3 receptor with high specificity .
- However, the furan ring and methoxyphenyl group may alter receptor binding kinetics compared to S336’s pyridyl and dimethoxybenzyl groups. No direct evidence exists for its flavor-enhancing properties.
Antimicrobial Activity
- GMC Series : Oxalamides like GMC-5 exhibit moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to the isoindolin-dione moiety disrupting cell membranes .
- Target Compound: The methoxyphenyl group (common in antimicrobial agents) and furan (known for bioactive properties) may confer antimicrobial effects, but empirical data are lacking.
Metabolic and Toxicological Profiles
- Metabolism: S336 and related oxalamides undergo rapid hepatic metabolism without amide hydrolysis, likely via oxidative pathways (e.g., demethylation of methoxy groups) .
- Toxicity: NOEL for S336: 100 mg/kg bw/day in rats, with a safety margin >33 million for human exposure . Furan Concerns: Furan derivatives are associated with hepatotoxicity and carcinogenicity in high doses. The target compound’s furan moiety necessitates specific toxicological evaluation .
Preparation Methods
Two-Step Amidation via Oxalyl Chloride
The most widely reported method for synthesizing unsymmetrical oxalamides involves sequential amidation of oxalyl chloride with primary amines. For the target compound, this approach requires:
- Formation of the monoamide intermediate : Reaction of oxalyl chloride with 2-methoxyaniline under inert conditions at 0–5°C in anhydrous dichloromethane (DCM). The intermediate, N-(2-methoxyphenyl)oxalyl chloride, is isolated via solvent evaporation under reduced pressure.
- Coupling with 2-(dimethylamino)-2-(furan-2-yl)ethylamine : The monoamide intermediate is reacted with 2-(dimethylamino)-2-(furan-2-yl)ethylamine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds at room temperature for 12–24 hours, yielding the final product after aqueous workup.
Key Data :
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | DCM | — |
| Temperature | 0–5°C (Step 1); RT (Step 2) | 65–72 |
| Base | TEA | — |
Catalytic Dehydrogenative Coupling
A ruthenium pincer complex (e.g., Ru-5) catalyzes the acceptorless dehydrogenative coupling of ethylene glycol and amines to form oxalamides. While this method is primarily used for symmetric oxalamides, modifications enable asymmetrical synthesis:
- Selective mono-dehydrogenation : Ethylene glycol is partially dehydrogenated to glycolaldehyde using Ru-5 (0.01 mmol) and tBuOK (0.02 mmol) in toluene at 135°C.
- Stepwise amine addition : 2-Methoxyaniline is introduced first, followed by 2-(dimethylamino)-2-(furan-2-yl)ethylamine, to ensure regioselective amidation.
Mechanistic Insight :
- In situ $$^{1}\text{H NMR}$$ studies confirm the intermediacy of α-hydroxy amides (e.g., N-benzyl-2-hydroxyacetamide) during coupling.
- Prolonged reaction times (>12 hours) favor full conversion to oxalamides, with intermediate ratios shifting from 2.23:1 (α-hydroxy amide:oxalamide) at 2 hours to 1:1.2 at 12 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Ru-5/tBuOK : Achieves 86% yield in symmetrical oxalamide synthesis. For asymmetrical variants, yields drop to 50–60% due to competing side reactions.
- Coupling agents : EDCl/HOBt improves yields to 70–75% in two-step amidation but introduces purification challenges.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
- Retention time: 8.2 minutes (C18 column, acetonitrile/water 70:30).
- Purity: >95% after silica gel chromatography.
Challenges and Limitations
- Regioselectivity : Competing reactions between amines lead to symmetrical byproducts unless stepwise addition is enforced.
- Purification : Silica gel chromatography is essential but time-consuming due to the compound’s polarity.
- Scale-up : High-pressure conditions (40 bar H$$_2$$) in catalytic methods necessitate specialized equipment.
Q & A
Q. What are the optimal synthetic routes for preparing N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide?
Methodological Answer: The synthesis typically involves coupling substituted amines with oxalyl chloride or activated oxalate esters. A stepwise approach is recommended:
Intermediate Preparation : Synthesize the furan-containing amine (2-(dimethylamino)-2-(furan-2-yl)ethylamine) via reductive amination of furan-2-carbaldehyde with dimethylamine, followed by reduction .
Oxalamide Formation : React the amine with oxalyl chloride in anhydrous THF under nitrogen, followed by addition of 2-methoxyaniline. Catalysts like DCC/HOBt improve coupling efficiency .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for >95% purity .
Q. How can the compound’s structure be confirmed using spectroscopic methods?
Methodological Answer: Key techniques include:
- NMR : Look for characteristic signals:
- ¹H NMR: δ 7.2–7.4 ppm (aromatic protons from furan and methoxyphenyl), δ 3.8 ppm (methoxy group), δ 2.2–2.5 ppm (dimethylamino protons) .
- ¹³C NMR: Peaks at ~170 ppm (oxalamide carbonyls), ~150 ppm (furan carbons) .
- IR : Stretches at ~1670 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O from methoxy) .
- HRMS : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₈H₂₄N₃O₄⁺: ~346.17 g/mol) .
Q. What are preliminary screening strategies for assessing biological activity?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
- Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Binding studies : Perform SPR (surface plasmon resonance) to measure affinity for targets like GPCRs or serotonin receptors .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up without compromising purity?
Methodological Answer:
- Design of Experiments (DoE) : Vary solvent (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometry (1:1.2 oxalyl chloride:amine) to identify optimal conditions .
- Continuous flow synthesis : Reduces side reactions (e.g., hydrolysis) and improves reproducibility .
- In-line monitoring : Use FTIR or HPLC to track reaction progression and automate quenching .
Q. How to resolve contradictions in reported biological activity across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace methoxy with ethoxy) and compare IC₅₀ values .
- Computational modeling : Perform molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the oxalamide carbonyl) .
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets causing variability .
Q. What strategies address low solubility in aqueous buffers for in vivo studies?
Methodological Answer:
- Salt formation : React with HCl or sodium citrate to improve hydrophilicity .
- Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based formulations .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the methoxy or dimethylamino moieties .
Q. How to interpret conflicting spectral data for impurities in batch synthesis?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks from byproducts (e.g., unreacted amine or oxalyl chloride adducts) .
- LC-MS/MS : Compare fragmentation patterns with reference standards .
- X-ray crystallography : Resolve structural ambiguities for crystalline impurities .
Q. What computational tools predict metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism and hERG inhibition .
- Metabolite ID : Simulate Phase I/II metabolism with GLORYx or BioTransformer .
- Toxicity screening : Apply ProTox-II to predict hepatotoxicity and mutagenicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
